molecular formula C14H19Cl2N3O2 B1318269 2-(2-piperazin-1-ylethyl)-1H-isoindole-1,3(2H)-dione dihydrochloride CAS No. 93897-97-3

2-(2-piperazin-1-ylethyl)-1H-isoindole-1,3(2H)-dione dihydrochloride

Cat. No.: B1318269
CAS No.: 93897-97-3
M. Wt: 332.2 g/mol
InChI Key: JISBVHXAZYPOHS-UHFFFAOYSA-N
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Description

2-(2-piperazin-1-ylethyl)-1H-isoindole-1,3(2H)-dione dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

The synthesis of 2-(2-piperazin-1-ylethyl)-1H-isoindole-1,3(2H)-dione dihydrochloride can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically proceeds under basic conditions and involves the formation of a protected piperazine intermediate, which is then deprotected to yield the desired product . Another approach involves the use of microwave-assisted synthesis, which can significantly enhance the efficiency of the reaction .

Chemical Reactions Analysis

2-(2-piperazin-1-ylethyl)-1H-isoindole-1,3(2H)-dione dihydrochloride undergoes various types of chemical reactions, including substitution, oxidation, and reduction reactions. Common reagents used in these reactions include sulfonium salts, metal catalysts, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with sulfonium salts can lead to the formation of protected piperazine derivatives, while oxidation reactions can yield various oxidized products .

Mechanism of Action

The mechanism of action of 2-(2-piperazin-1-ylethyl)-1H-isoindole-1,3(2H)-dione dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes or receptors, thereby modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

2-(2-piperazin-1-ylethyl)-1H-isoindole-1,3(2H)-dione dihydrochloride is unique compared to other similar compounds due to its specific structure and the presence of the piperazine moiety. Similar compounds include other piperazine derivatives such as trimetazidine, ranolazine, and aripiprazole These compounds also exhibit a wide range of biological activities and are used in various therapeutic applications

Properties

IUPAC Name

2-(2-piperazin-1-ylethyl)isoindole-1,3-dione;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2.2ClH/c18-13-11-3-1-2-4-12(11)14(19)17(13)10-9-16-7-5-15-6-8-16;;/h1-4,15H,5-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISBVHXAZYPOHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCN2C(=O)C3=CC=CC=C3C2=O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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